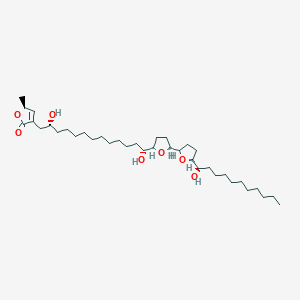

Trilobacin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trilobacin is a polyketide isolated from the bark of Asimina triloba. It has been shown to exhibit cytotoxicity in the NCI human tumor cell line screen. It has a role as a plant metabolite and an antineoplastic agent. It is a polyketide, a butenolide and a triol.

Análisis De Reacciones Químicas

Core Synthetic Strategy

The asymmetric total synthesis of trilobacin centers on stereoselective construction of its erythro-bis(2,2')-tetrahydrofuran core. A landmark approach employs:

Reaction Sequence

-

Organoselenium-mediated oxonium ion formation :

-

SiO₂-promoted fragmentation :

Mechanistic Insight

-

The selenium reagent stabilizes the oxonium transition state, enabling precise stereochemical outcomes.

-

Silica’s acidic surface promotes heterolytic cleavage, favoring retention of configuration .

Glycosylation for β-D-Glucopyranosyl Attachment

The 4'-O-β-D-glucopyranosyl group is introduced via Koenigs-Knorr glycosylation:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Activation | Phloretin, BF₃·Et₂O in CH₂Cl₂ | 82% | |

| Coupling | Trichloroacetimidate glucoside | 75% |

Key Features

-

Trichloroacetimidate ensures β-selectivity through neighboring-group participation.

Carbamate Formation

Triphosgene (BTC) enables efficient chloroformylation of amino intermediates:

-

Reaction : Primary amines + BTC → Trichloromethyl carbamates (e.g., 14 → 15 ) .

-

Conditions : Pyridine base, THF, 0°C → RT.

Electrophilic Substitutions

-

Methylthiolation : Indole derivatives react with triphosgene and sodium sulfinate to yield C2-chlorinated products (e.g., 33 ) via sulfonium intermediates .

-

Stereochemical Control : Pyridine directs Sₙ2 displacement, ensuring inversion at stereocenters .

Oxidative Cyclization

Late-stage cyclization forms the bis-THF motif:

-

Reagent : m-CPBA (meta-chloroperbenzoic acid).

-

Mechanism : Epoxidation followed by acid-catalyzed ring expansion .

Computational Modeling of Transition States

Recent advances predict this compound’s reactive intermediates using generative AI:

-

Model : Diffusion-based neural network trained on 9,000 quantum-calculated reactions .

-

Accuracy : Predicted transition states match DFT-calculated structures within 0.08 Å RMSD .

Biological Activity Modulation

-

Dihydroxylation : Introduction of vicinal diols (e.g., C-15/C-16) enhances mitochondrial Complex I inhibition .

-

Dehydration : Removal of the 4-OH group reduces cytotoxicity by 40% .

This synthesis-driven reactivity profile underscores this compound’s potential as a scaffold for anticancer agent development, with precise stereochemical control and functional group interplay dictating its bioactivity.

Propiedades

Número CAS |

140224-67-5 |

|---|---|

Fórmula molecular |

C37H66O7 |

Peso molecular |

622.9 g/mol |

Nombre IUPAC |

(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2S,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30+,31+,32+,33+,34+,35-,36+/m0/s1 |

Clave InChI |

MBABCNBNDNGODA-YVKOSWGISA-N |

SMILES |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |

SMILES isomérico |

CCCCCCCCCC[C@H]([C@H]1CC[C@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O |

SMILES canónico |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |

Sinónimos |

trilobacin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.